molecular formula C11H10 B011420 2-Methylnaphthalene-8-14C CAS No. 105184-36-9

2-Methylnaphthalene-8-14C

Cat. No. B011420
Key on ui cas rn: 105184-36-9
M. Wt: 144.19 g/mol
InChI Key: QIMMUPPBPVKWKM-RHRFEJLCSA-N
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Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Identifiers

NAME
1114

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 1
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Identifiers

NAME
1114

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 1
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Identifiers

NAME
1114

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 1
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Identifiers

NAME
1114

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 1
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Identifiers

NAME
1114

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 1
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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